molecular formula C11H12BrClO2 B13702120 1-Bromo-3-chloro-2-cyclopropyl-5-(methoxymethoxy)benzene

1-Bromo-3-chloro-2-cyclopropyl-5-(methoxymethoxy)benzene

Katalognummer: B13702120
Molekulargewicht: 291.57 g/mol
InChI-Schlüssel: IOLSWWGWBFMGKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3-chloro-2-cyclopropyl-5-(methoxymethoxy)benzene is an organic compound with the molecular formula C11H12BrClO2 and a molecular weight of 291.57 g/mol . This compound is a derivative of benzene, featuring bromine, chlorine, cyclopropyl, and methoxymethoxy substituents on the benzene ring. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

The synthesis of 1-Bromo-3-chloro-2-cyclopropyl-5-(methoxymethoxy)benzene involves several steps. One common method is the electrophilic aromatic substitution reaction, where bromine and chlorine are introduced to the benzene ring. The cyclopropyl group is typically added through a cyclopropanation reaction, and the methoxymethoxy group is introduced via a methoxymethylation reaction . Industrial production methods often involve bulk manufacturing and custom synthesis to ensure high purity and yield .

Analyse Chemischer Reaktionen

1-Bromo-3-chloro-2-cyclopropyl-5-(methoxymethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Cyclopropyl Ring Reactions: The cyclopropyl group can undergo ring-opening reactions under certain conditions.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-chloro-2-cyclopropyl-5-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 1-Bromo-3-chloro-2-cyclopropyl-5-(methoxymethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate undergoes further reactions, leading to the formation of substituted benzene derivatives .

Vergleich Mit ähnlichen Verbindungen

1-Bromo-3-chloro-2-cyclopropyl-5-(methoxymethoxy)benzene can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the specific substituents on the benzene ring. The unique combination of substituents in this compound contributes to its distinct chemical properties and reactivity.

Eigenschaften

Molekularformel

C11H12BrClO2

Molekulargewicht

291.57 g/mol

IUPAC-Name

1-bromo-3-chloro-2-cyclopropyl-5-(methoxymethoxy)benzene

InChI

InChI=1S/C11H12BrClO2/c1-14-6-15-8-4-9(12)11(7-2-3-7)10(13)5-8/h4-5,7H,2-3,6H2,1H3

InChI-Schlüssel

IOLSWWGWBFMGKS-UHFFFAOYSA-N

Kanonische SMILES

COCOC1=CC(=C(C(=C1)Br)C2CC2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.